Product packaging for Diphenyl (7-methyloctyl)phosphonate(Cat. No.:CAS No. 28878-99-1)

Diphenyl (7-methyloctyl)phosphonate

Cat. No.: B15208375
CAS No.: 28878-99-1
M. Wt: 360.4 g/mol
InChI Key: TUGVGUUUPWVRJR-UHFFFAOYSA-N
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Description

Diphenyl (7-methyloctyl)phosphonate (CAS 28878-99-1) is an organophosphorus compound with the molecular formula C21H29O3P and a molecular weight of 360.4 g/mol. It is characterized by a phosphonate functional group, where a phosphorus atom is bonded to two phenyl groups and a 7-methyloctyl group. This structure classifies it as a phosphonate ester. In scientific research, phosphonate esters like this compound serve as critical intermediates and precursors in organic synthesis. A significant application lies in their conversion to biologically active phosphonic acids, which are structurally analogous to phosphates and are valuable in medicinal chemistry and materials science. The hydrolysis of the phosphonate ester, typically under acidic or basic conditions, cleaves the P-O bond to yield the corresponding phosphonic acid and alcohols. This dealkylation process is a fundamental step in preparing these important compounds. Researchers utilize this compound and its analogues in the design of enzyme inhibitors, particularly for targeting serine hydrolases, a major enzyme class involved in numerous biological processes. Furthermore, due to its phosphorus content, this compound is investigated for potential applications in material science, including use as a flame retardant or plasticizer in polymer chemistry. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H29O3P B15208375 Diphenyl (7-methyloctyl)phosphonate CAS No. 28878-99-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28878-99-1

Molecular Formula

C21H29O3P

Molecular Weight

360.4 g/mol

IUPAC Name

[7-methyloctyl(phenoxy)phosphoryl]oxybenzene

InChI

InChI=1S/C21H29O3P/c1-19(2)13-7-3-4-12-18-25(22,23-20-14-8-5-9-15-20)24-21-16-10-6-11-17-21/h5-6,8-11,14-17,19H,3-4,7,12-13,18H2,1-2H3

InChI Key

TUGVGUUUPWVRJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for Diphenyl 7 Methyloctyl Phosphonate

Historical and Contemporary Approaches to Phosphonate (B1237965) Synthesis

The synthesis of phosphonates, organic compounds featuring a direct carbon-to-phosphorus (C-P) bond, has been a subject of extensive research for over a century. acs.orgrsc.org Historically, the field was dominated by a few cornerstone reactions that remain relevant today. The Michaelis-Arbuzov reaction, discovered in the late 19th century, is a classic method involving the reaction of a trialkyl phosphite (B83602) with an alkyl halide to form a dialkyl alkylphosphonate. acs.orgresearchgate.net Another foundational method is the Michaelis-Becker reaction, which uses a dialkyl phosphite and a sodium alkoxide to react with an alkyl halide. acs.org

Over the years, the synthetic toolbox has expanded significantly. Contemporary approaches often focus on improving efficiency, substrate scope, and reaction conditions through catalysis. acs.org Transition-metal-catalyzed cross-coupling reactions, such as the Hirao reaction, have become powerful tools for forming C-P bonds, particularly for aryl and vinyl phosphonates, by coupling halides with dialkyl phosphites in the presence of a palladium catalyst. researchgate.netorganic-chemistry.org Other notable methods include the Pudovik reaction and the Kabachnik-Fields reaction for the synthesis of α-hydroxyphosphonates and α-aminophosphonates, respectively. acs.orgrsc.org

Modern synthetic chemistry also emphasizes milder and more versatile protocols. For instance, methods have been developed for the direct conversion of benzylic alcohols to diethyl benzylphosphonate esters using zinc iodide, avoiding the harsher conditions of traditional methods. uiowa.edu The use of arynes for C-P bond construction also circumvents the need for transition-metal catalysts in some cases. organic-chemistry.org This evolution from thermally-driven, often harsh reactions to sophisticated, catalytically controlled transformations marks the progress in phosphonate synthesis.

Detailed Analysis of Synthetic Pathways to Diphenyl (7-methyloctyl)phosphonate

The synthesis of a specific molecule like this compound, which features a long, branched alkyl chain and phenyl ester groups, can be approached through several strategic disconnections. The most logical pathways involve forming the P-O-C (ester) bonds or the C-P bond. Given the structure, a condensation reaction between a phosphorus-containing species and the corresponding alcohol, 7-methyloctanol, or the formation of the C-P bond via coupling of a 7-methyloctyl halide with a phosphorus reagent are the most plausible routes.

Reagents and Reaction Conditions Optimization for this compound

The synthesis of phosphonate esters can be achieved through the condensation of alcohols with phosphonic acids or their derivatives. google.com A highly relevant approach for synthesizing this compound would be the reaction of 7-methyloctanol with a suitable diphenyl phosphonate precursor.

One established method involves the condensation of an alcohol with a methyl phosphonate, followed by selective demethylation. google.com However, for the target molecule, a more direct route would be preferable. The Mitsunobu reaction, which couples an alcohol with a nucleophile (in this case, diphenyl phosphonate) using a combination of a phosphine (B1218219) (like triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD), is a powerful tool for this type of transformation under mild conditions.

Another approach involves the multicomponent Mannich-type reaction, where an amide, an aldehyde, and a phosphite react, followed by alcoholysis with a hydroxy ester, which could be adapted for this synthesis. beilstein-journals.org

A plausible, optimized synthesis is detailed in the table below, based on analogous condensation reactions.

Table 1: Hypothetical Optimized Conditions for this compound Synthesis via Condensation

ParameterConditionRationale
Reactant 1 7-methyloctanolThe source of the alkyl chain.
Reactant 2 Diphenyl phosphonate (DPP)Provides the diphenyl phosphonate moiety.
Coupling Reagent Diisopropyl azodicarboxylate (DIAD)Activates the alcohol for nucleophilic attack.
Co-reagent Triphenylphosphine (B44618) (PPh₃)Forms the phosphonium (B103445) salt intermediate.
Solvent Anhydrous Tetrahydrofuran (THF)A common aprotic solvent for Mitsunobu reactions. google.com
Temperature 0 °C to Room TemperatureStandard conditions for controlling the reaction rate.
Reaction Time 2-12 hoursTypical duration for completion of Mitsunobu reactions.

Catalytic Systems in this compound Synthesis

Catalytic systems are central to modern phosphonate synthesis, offering mild conditions and high efficiency. organic-chemistry.org While direct catalytic condensation of 7-methyloctanol with diphenyl phosphonate is less common, catalytic cross-coupling reactions represent a robust alternative for forming the C-P bond.

This would involve a two-step process:

Conversion of 7-methyloctanol to a 7-methyloctyl halide (e.g., bromide or iodide).

A palladium- or nickel-catalyzed cross-coupling reaction of the 7-methyloctyl halide with triphenyl phosphite (a Michaelis-Arbuzov type reaction).

Palladium catalysts, such as Pd(OAc)₂ with a supporting ligand like Xantphos, are effective for coupling benzyl (B1604629) halides with H-phosphonate diesters. organic-chemistry.org Nickel-catalyzed electrochemical cross-coupling of aryl bromides with dialkyl phosphites has also been demonstrated, showcasing the potential of electrochemical methods. organic-chemistry.org

Table 2: Potential Catalytic Systems for C-P Bond Formation

Catalytic SystemReaction TypeSubstratesGeneral Efficacy
Pd(OAc)₂ / Xantphos Cross-couplingBenzyl halides + H-phosphonate diestersEfficient for benzylphosphonate synthesis. organic-chemistry.org
Pd(PPh₃)₄ Microwave-assisted Cross-couplingAryl/vinyl halides + H-phosphonate diestersQuantitative yields in short reaction times. organic-chemistry.org
Nickel / Carbon Electrodes Electrochemical Cross-couplingAryl bromides + Dialkyl phosphitesRoom temperature synthesis. organic-chemistry.org
Copper(I) Iodide (CuI) Cross-couplingAlkyl halides + Phosphorus nucleophilesProvides alkylated phosphorus compounds in good yields. organic-chemistry.org

For this compound, a copper-catalyzed system might be particularly suitable for coupling the alkyl halide with a phosphorus nucleophile.

Green Chemistry Principles and Biocatalysis in this compound Preparation

The push for sustainable chemical manufacturing has led to the development of green chemistry approaches for phosphonate synthesis. rsc.orgrsc.orgsciencedaily.combioengineer.org These methods aim to minimize hazardous substances, reduce energy consumption, and use renewable resources. sciencedaily.com

Key green strategies applicable to the synthesis of this compound include:

Microwave-Promoted Synthesis: Microwave irradiation can dramatically shorten reaction times and improve yields, as seen in the quantitative cross-coupling of H-phosphonate diesters with halides in under 10 minutes. organic-chemistry.orgrsc.org

Ultrasound-Assisted Methods: Sonication can promote reactions at ambient temperatures, providing an eco-friendly alternative to conventional heating. rsc.org

Solvent-Free Synthesis: Conducting reactions without a solvent, or in greener solvents like water, minimizes volatile organic compound (VOC) emissions. Several phosphonate syntheses have been successfully performed under solvent-free conditions. rsc.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild, aqueous conditions. nih.govyoutube.com While the biosynthesis of natural phosphonates like fosfomycin (B1673569) is known, the application of biocatalysts for synthesizing specific industrial phosphonates is an emerging field. nih.govnih.gov Enzymes such as phosphotransferases or engineered phosphorylases could potentially be developed to catalyze the formation of this compound, representing an ideal green synthetic route. mdpi.com However, currently, no specific biocatalyst for this transformation has been reported.

Purification Techniques for this compound

The purification of the final product is a critical step to ensure high purity. As a relatively non-polar diester, this compound is expected to be more amenable to standard purification techniques than its corresponding phosphonic acid, which can be difficult to crystallize. researchgate.net

Common purification methods include:

Chromatography: Silica gel column chromatography is the most common method for purifying phosphonate esters. A gradient of non-polar to moderately polar solvents (e.g., hexane/ethyl acetate) would likely be effective in separating the product from starting materials and byproducts like triphenylphosphine oxide (if a Mitsunobu reaction is used).

Extraction: A two-stage liquid-liquid extraction process can be employed to separate the phosphonate from impurities based on polarity differences. google.com

Crystallization: If the product is a solid at room temperature, crystallization from a suitable solvent system (e.g., ethanol/water or acetone/water) can be an effective and scalable purification method. researchgate.net For oily products, distillation under high vacuum may be an option.

For analytical purposes, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are used, often after derivatization with reagents like trimethylsilyldiazomethane (B103560) (TMSCHN₂) to enhance sensitivity. nih.gov

Scalability and Industrial Relevance of this compound Synthesis

Phosphonates have a wide range of industrial applications, acting as scale inhibitors, corrosion inhibitors, flame retardants, and chelating agents. rsc.orghach.com Specifically, phosphonates are heavily used in water treatment for industrial systems like cooling towers and boilers to prevent the formation of mineral scales such as calcium carbonate. nih.govresearchgate.net The structure of this compound, with its long lipophilic alkyl chain, suggests potential utility as a scale inhibitor in oilfield applications or as a component in lubricant formulations. Its synthesis on a solid support could also enable the creation of compound libraries for screening in pharmacological or materials science applications. google.com

Spectroscopic and Structural Elucidation of Diphenyl 7 Methyloctyl Phosphonate

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Diphenyl (7-methyloctyl)phosphonate

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms in a molecule. For this compound, ¹H, ¹³C, and ³¹P NMR spectra would be essential.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the two phenyl groups and the aliphatic protons of the 7-methyloctyl chain. The aromatic region (typically δ 7.0-8.0 ppm) would likely exhibit complex multiplets due to the coupling of protons on the phenyl rings. The signals for the 7-methyloctyl chain would appear in the upfield region (typically δ 0.8-4.0 ppm). The methyl groups at the 7-position and the terminal methyl group would likely appear as doublets or triplets, while the methylene (B1212753) protons would present as multiplets. The protons on the carbon adjacent to the phosphorus atom would show additional splitting due to coupling with the phosphorus nucleus.

¹³C NMR: The carbon NMR spectrum would provide information on the number and chemical environment of all carbon atoms. Distinct signals would be expected for the aromatic carbons and the aliphatic carbons of the alkyl chain. The carbons of the phenyl groups would resonate in the downfield region (typically δ 120-150 ppm), while the carbons of the 7-methyloctyl chain would be found in the upfield region (typically δ 10-70 ppm).

³¹P NMR: The phosphorus-31 NMR spectrum is particularly diagnostic for organophosphorus compounds. For this compound, a single signal would be expected, and its chemical shift would be indicative of the pentavalent phosphonate (B1237965) environment.

Hypothetical ¹H NMR Data Table for this compound:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.20-7.40m10HAromatic protons (C₆H₅)
~4.0-4.2m2HO-CH₂
~1.6-1.8m1HCH at C7
~1.2-1.5m10HMethylene protons (CH₂)
~0.8-0.9m6HMethyl protons (CH₃)

Mass Spectrometry (MS) Analysis of this compound

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of this compound, which would be consistent with its molecular formula (C₂₁H₂₉O₃P). The fragmentation pattern observed in the mass spectrum would provide further structural information, with characteristic fragments corresponding to the loss of the phenyl groups, the 7-methyloctyl chain, and other fragments of the phosphonate core.

Expected Fragmentation Pattern in Mass Spectrometry:

Molecular Ion Peak [M]⁺: Corresponding to the intact molecule.

Fragments from the loss of the alkyl chain: [M - C₉H₁₉]⁺

Fragments from the loss of a phenoxy group: [M - OC₆H₅]⁺

Fragments corresponding to the diphenyl phosphonate moiety.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification in this compound

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the P=O, P-O-C, C-H (aromatic and aliphatic), and C=C (aromatic) bonds.

Characteristic Vibrational Frequencies:

Functional GroupExpected Wavenumber (cm⁻¹)Technique
P=O stretch~1250-1300IR (strong)
P-O-C stretch~950-1050IR (strong)
C-H (aromatic) stretch~3000-3100IR, Raman
C-H (aliphatic) stretch~2850-2960IR, Raman
C=C (aromatic) stretch~1450-1600IR, Raman

Crystallographic Studies and Solid-State Structure of this compound

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and conformational details of the molecule in the solid state. However, obtaining single crystals of sufficient quality can be challenging, especially for non-symmetrical, flexible molecules. No crystallographic data for this specific compound are currently available in crystallographic databases.

Chromatographic Purity Assessment and Related Methodologies for this compound

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for its purification.

High-Performance Liquid Chromatography (HPLC): HPLC would be the primary method for determining the purity of this compound. A reversed-phase HPLC method, using a C18 column and a mobile phase gradient of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would likely be effective. The purity would be assessed by the area percentage of the main peak in the chromatogram.

Gas Chromatography (GC): Depending on its volatility and thermal stability, gas chromatography could also be used for purity analysis.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary indication of the purity of the product.

Chemical Reactivity and Derivatization of Diphenyl 7 Methyloctyl Phosphonate

Reaction Mechanisms Involving the Phosphonate (B1237965) Moiety in Diphenyl (7-methyloctyl)phosphonate

The phosphonate group, C-PO(OR)₂, is the central functional group of the molecule and a primary site of reactivity. The phosphorus atom is electrophilic, making it susceptible to attack by nucleophiles. Key reactions involving this moiety include nucleophilic substitution, hydrolysis, and reactions involving the α-carbon.

Nucleophilic substitution at the phosphorus center can proceed through either a concerted (Sɴ2-like) or a stepwise (addition-elimination) mechanism. researchgate.net In a concerted mechanism, the nucleophile attacks the phosphorus atom at the same time as the leaving group departs, passing through a single pentacoordinate transition state. lsu.edu The stepwise mechanism involves the formation of a trigonal bipyramidal pentacoordinate intermediate. lsu.edu The preferred pathway depends on factors such as the nature of the nucleophile, the leaving group, and the solvent. For many reactions of neutral phosphoryl compounds, a concerted mechanism with backside nucleophilic attack is common. researchgate.net

Another significant reaction mechanism is the Horner-Wadsworth-Emmons (HWE) reaction . nih.gov While this compound itself does not have the required α-electron-withdrawing group to be a typical HWE reagent, its derivatives can be designed for this purpose. The HWE reaction involves the deprotonation of a phosphonate ester that is α-stabilized by an electron-withdrawing group (like a carboxylate) to form a phosphonate carbanion. nih.govuitm.edu.my This carbanion is a potent nucleophile that reacts with aldehydes or ketones to form an alkene, typically with high E-selectivity, and a water-soluble phosphate (B84403) byproduct. nih.govmdpi.com The mechanism begins with the nucleophilic addition of the carbanion to the carbonyl, forming an intermediate which then eliminates to give the alkene. nih.gov

Transformations and Functionalizations of the Alkyl Chain in this compound

The (7-methyloctyl) alkyl chain, being largely saturated, is generally less reactive than the phosphonate moiety. However, it can undergo transformations, primarily through free-radical reactions.

Free-radical reactions can be initiated on the alkyl chain. For instance, photoredox-catalyzed reactions can generate alkyl radicals from various precursors, which can then be used in C-P bond formation or other modifications. chinesechemsoc.orgresearchgate.net While often used to create the initial C-P bond, similar principles can be applied to functionalize the existing alkyl chain, for instance, by introducing unsaturation or other functional groups at specific positions, provided that selectivity can be controlled. The reactivity of phosphites with alkyl chains can be influenced by the polarity and chain length of the substituents. taylorandfrancis.com

The synthesis of long-alkyl-chain organophosphorus compounds is relevant for applications such as surface functionalization, where the alkyl chain provides hydrophobicity. researchgate.netmdpi.comdoaj.org While these studies often focus on attaching the phosphonate to a surface, the chemistry involved in handling and reacting with the long alkyl chain is applicable.

Reactivity of the Phenyl Groups in this compound

The two phenyl groups attached to the phosphorus atom via ester linkages have their own characteristic reactivity. This includes electrophilic aromatic substitution on the phenyl rings and cleavage of the P-O-Phenyl bond.

Cleavage of the P-O-Phenyl Bond is a fundamental reaction of this molecule, central to its hydrolysis and transesterification. This cleavage can be achieved under various conditions. Acid-catalyzed hydrolysis, for example, typically involves protonation of the phosphoryl oxygen, followed by nucleophilic attack of water on the phosphorus atom and subsequent elimination of phenol (B47542). nih.gov In reactions with hydrogen halides like HBr, the cleavage generally produces phenol and the corresponding phosphoryl halide, as the bulky phenyl group sterically hinders attack on the aromatic carbon. doubtnut.com Catalytic hydrogenation can also be employed to selectively cleave phenoxy groups from phosphate esters, a reaction that can be extended to phosphonates. wikipedia.org

Synthesis of Novel Derivatives from this compound

The reactivity of this compound allows for its use as a precursor in the synthesis of various derivatives with tailored properties.

Hydrolysis and transesterification are key reactions for modifying the ester groups of the phosphonate.

Hydrolysis involves the cleavage of one or both phenyl ester bonds to yield the corresponding phosphonic acid or monoester. This is a widely applied method, typically carried out in two consecutive steps under acidic or basic conditions. nih.gov Acid-catalyzed hydrolysis is common, often using concentrated hydrochloric or hydrobromic acid at elevated temperatures. nih.gov The mechanism for diphenyl phosphonates under acidic conditions likely involves protonation of the phosphonate, followed by nucleophilic attack by water and elimination of phenol. nih.gov

Transesterification involves the exchange of the phenyl groups with other alcohol moieties. This can be achieved by reacting the diphenyl phosphonate with an alcohol, often under catalytic conditions. Diphenyl H-phosphonate, a related compound, is known to undergo rapid transesterification with alcohols due to the electrophilicity of the phosphorus center, a principle that applies to diphenyl alkylphosphonates as well. wikipedia.org The reaction can be used to synthesize mixed phosphonate esters. mdpi.comnih.gov

Below is a table summarizing conditions for these transformations.

TransformationReagents & ConditionsProduct Type
Full Hydrolysis Concentrated HCl or HBr, reflux(7-methyloctyl)phosphonic acid
Partial Hydrolysis Controlled basic conditions, enzymaticPhenyl (7-methyloctyl)phosphonic acid monoester
Transesterification Alcohol (R'-OH), catalyst (e.g., base)Dialkyl or mixed alkyl/phenyl (7-methyloctyl)phosphonate
Silyl-ester Cleavage Trimethylsilyl (B98337) halides (e.g., TMSBr) followed by alcoholysis(7-methyloctyl)phosphonic acid

The complete hydrolysis of this compound leads to the formation of (7-methyloctyl)phosphonic acid. This transformation is a cornerstone for creating derivatives with different solubility and coordination properties.

The synthesis of the phosphonic acid is most commonly achieved by refluxing the diphenyl ester with a strong acid like concentrated HCl. nih.gov An alternative, milder method involves cleavage of the ester groups using trimethylsilyl halides (e.g., TMSBr or TMSI) followed by treatment with an alcohol like methanol (B129727) or ethanol. nih.gov

Once the phosphonic acid, RPO(OH)₂, is formed, it can be easily converted into various salts by reaction with a base. As diprotic acids, phosphonic acids can form both monosodium and disodium (B8443419) salts upon reaction with sodium hydroxide. wikipedia.org These phosphonate salts are generally more water-soluble than their corresponding acids. wikipedia.org The ability to form stable complexes with metal ions is a key feature of phosphonic acids and their salts, making them useful as chelating agents. wikipedia.org

The phosphonate functional group is a valuable anchor for conjugation chemistry, enabling the linkage of the (7-methyloctyl) moiety to other molecules, including biomolecules, polymers, and surfaces. This has applications in drug delivery, materials science, and diagnostics. nih.govmdpi.comgoogle.com

Click Chemistry provides a powerful tool for conjugation. The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and selective reaction for forming triazole linkages. nih.gov To utilize this, the this compound would first need to be functionalized with either an azide (B81097) or an alkyne group, for example on the alkyl chain. This functionalized phosphonate can then be "clicked" onto a molecule bearing the complementary group. nih.govnih.gov

Phosphonate-based linkers are extensively used in drug delivery systems. mdpi.comgoogle.com The phosphonate moiety can act as a stable, non-hydrolyzable mimic of a phosphate group, or it can be part of a self-immolative linker designed to release a drug under specific conditions (e.g., changes in pH). acs.orgnih.govuiowa.edu By modifying the (7-methyloctyl) chain or by transforming the phosphonate ester into a phosphoramidate, the molecule could be adapted for such applications, where the long alkyl chain might influence properties like membrane permeability.

The table below outlines potential conjugation strategies.

Conjugation StrategyRequired ModificationLinkage TypeApplication Example
Click Chemistry (CuAAC) Introduction of an azide or alkyne group onto the alkyl chain1,2,3-TriazoleLabeling of biomolecules nih.gov
Amide Coupling Functionalization of the alkyl chain with a carboxylic acid or amineAmide bondPeptide synthesis rsc.org
Phosphoramidate Linker Transesterification/amidation at the phosphorus centerPhosphoramidate bondpH-sensitive drug release acs.org
Surface Grafting Conversion to phosphonic acidM-O-P bonds (M=metal)Surface modification of metal oxides mdpi.com

Computational and Theoretical Investigations of Diphenyl 7 Methyloctyl Phosphonate

Quantum Chemical Calculations for Electronic Structure and Conformation of Diphenyl (7-methyloctyl)phosphonate

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its electronic structure and preferred three-dimensional shape (conformation). These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution and energy.

Detailed Research Findings:

The electronic properties, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can also be calculated. mdpi.com The HOMO-LUMO energy gap is a critical parameter, as it provides insight into the molecule's chemical reactivity and stability. mdpi.com A smaller gap generally suggests higher reactivity.

The conformational landscape of the flexible 7-methyloctyl chain can be explored by systematically rotating key dihedral angles and calculating the corresponding energy to identify low-energy, stable conformations. This is crucial as the molecule's shape can significantly influence its interactions with other molecules.

Below is a representative table of calculated geometric parameters for a generic diphenyl phosphonate (B1237965) core structure, which would be a starting point for the analysis of this compound.

ParameterTypical Calculated Value
P=O Bond Length~1.45 Å
P-O Bond Length~1.60 Å
P-C Bond Length~1.80 Å
O-P-O Bond Angle~115°
C-P-O Bond Angle~105°

This data is representative of typical diphenyl phosphonate structures and not specific to this compound.

Molecular Dynamics Simulations of this compound in Various Environments

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, including its movements and interactions with its surroundings. mdpi.com This is achieved by solving Newton's equations of motion for a system of atoms and molecules.

Detailed Research Findings:

MD simulations can be used to model this compound in different environments, such as in a vacuum, in an aqueous solution, or within a lipid bilayer, to understand how the environment affects its conformation and dynamics. Force fields like CHARMM or AMBER are commonly used for such simulations of organic molecules. mdpi.com

In an aqueous environment, MD simulations can reveal how water molecules solvate the phosphonate group and the phenyl rings, and how the hydrophobic 7-methyloctyl chain behaves. These simulations can also be used to calculate important thermodynamic properties, such as the free energy of solvation. For organophosphorus compounds, understanding their behavior in water is crucial for assessing their environmental fate and transport.

Simulations in a lipid bilayer can provide insights into how this compound might interact with cell membranes. This is particularly relevant for understanding its potential to cross biological barriers. The simulation can track the position and orientation of the molecule within the membrane over time.

A typical MD simulation setup would involve the parameters listed in the following table:

ParameterTypical Value/Setting
Force FieldCHARMM36m, AMBER
Water ModelTIP3P, TIP4P-D
Temperature300 K
Pressure1 atm
Simulation Time100 ns - 1 µs
Integration Timestep2 fs

These parameters are representative of typical MD simulations for organic molecules.

Structure-Reactivity Relationship Predictions for this compound Derivatives

Understanding the relationship between a molecule's structure and its reactivity is a cornerstone of chemistry. Computational methods can be used to predict how modifications to the structure of this compound would affect its chemical or biological activity.

Detailed Research Findings:

For this compound, structure-reactivity studies could involve creating a library of virtual derivatives by, for example, introducing different substituents on the phenyl rings or altering the length and branching of the alkyl chain. Quantum chemical calculations could then be performed on each derivative to calculate descriptors related to reactivity, such as the HOMO-LUMO gap, partial atomic charges, and electrostatic potential maps. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models can be developed by correlating these calculated descriptors with experimentally determined activities (if available) for a set of related compounds. nih.gov Such models can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding the design of molecules with desired properties.

For instance, introducing electron-withdrawing groups on the phenyl rings would likely increase the electrophilicity of the phosphorus atom, potentially making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would have the opposite effect. The branched nature of the 7-methyloctyl group can also influence its reactivity and interactions due to steric effects.

The following table outlines potential modifications and their predicted effects on reactivity:

ModificationPredicted Effect on Reactivity
Electron-withdrawing group on phenyl ringIncreased electrophilicity of phosphorus
Electron-donating group on phenyl ringDecreased electrophilicity of phosphorus
Increased alkyl chain lengthEnhanced lipophilicity
Branching in the alkyl chainIncreased steric hindrance

Ligand-Receptor Interaction Modeling for this compound

If this compound is hypothesized to interact with a specific biological target, such as an enzyme or a receptor, ligand-receptor interaction modeling can be used to predict its binding mode and affinity. nih.gov

Detailed Research Findings:

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov For this compound, docking studies could be performed against the active site of a target protein to identify plausible binding poses. These studies can reveal key intermolecular interactions, such as hydrogen bonds, van der Waals interactions, and hydrophobic interactions, that contribute to binding. nih.gov

The results of docking studies are often scored to estimate the binding affinity. The binding free energy can be more rigorously calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), which are often applied to snapshots from MD simulations of the ligand-receptor complex. nih.gov

For organophosphorus compounds, a common target is acetylcholinesterase. nih.gov Docking studies of related compounds have shown that the phosphate (B84403) group often forms hydrogen bonds with residues in the active site, while the lipophilic groups engage in hydrophobic interactions. mdpi.com

A hypothetical docking study of this compound with a target protein might yield results like those in the table below:

Interaction TypePotential Interacting Residues
Hydrogen BondingSerine, Tyrosine, Histidine
Hydrophobic InteractionsLeucine, Isoleucine, Valine, Phenylalanine
π-π StackingPhenylalanine, Tyrosine, Tryptophan

This table presents hypothetical interactions based on studies of other organophosphorus compounds.

Exploration of Potential Applications and Functional Roles of Diphenyl 7 Methyloctyl Phosphonate

Role as a Chemical Intermediate in Advanced Organic Synthesis

Diphenyl alkylphosphonates are valuable intermediates in organic synthesis, primarily due to their utility in the Horner-Wadsworth-Emmons (HWE) reaction. wikipedia.orgalfa-chemistry.com This reaction is a cornerstone of modern organic chemistry for the creation of carbon-carbon double bonds, offering significant advantages over the classical Wittig reaction. wikipedia.orgorganic-chemistry.org

The HWE reaction involves the deprotonation of a phosphonate (B1237965) ester to form a stabilized carbanion, which then reacts with an aldehyde or ketone to produce an alkene. wikipedia.org A key advantage of the HWE reaction is that the byproduct, a water-soluble phosphate (B84403), is easily removed from the reaction mixture, simplifying purification. organic-chemistry.org Furthermore, the reaction often exhibits high stereoselectivity, typically favoring the formation of the (E)-alkene (trans-isomer). wikipedia.orgalfa-chemistry.com

Diphenyl (7-methyloctyl)phosphonate, with its alkyl chain, is well-suited to participate in HWE reactions. The general transformation can be depicted as follows:

this compound in HWE reaction

The synthesis of diphenyl n-alkylphosphonates can be achieved in a one-step process by heating triphenyl phosphite (B83602) with the corresponding alcohol in the presence of a halide catalyst. acs.org This method provides a direct route to compounds like this compound, making them readily accessible for use as chemical intermediates. acs.org The versatility of the HWE reaction allows for the synthesis of a wide array of complex molecules, including natural products and pharmacologically active compounds. researchgate.net

Contributions to Materials Science and Polymer Chemistry

The unique properties of organophosphorus compounds, including phosphonates, have led to their use in various aspects of materials science and polymer chemistry.

Integration of this compound into Polymeric Systems

Phosphorus-containing compounds are widely used as flame retardants in polymeric materials. frontiersin.orgmdpi.com When exposed to heat, these compounds can act in both the gas phase, by inhibiting flame propagation, and the condensed phase, by promoting the formation of a protective char layer on the polymer surface. frontiersin.orgmdpi.com This char layer insulates the underlying material from heat and oxygen, thus impeding the combustion process. mdpi.com

Diphenyl alkylphosphonates can be incorporated into polymers as additives to enhance their flame retardancy. For instance, diphenyl methylphosphonate (B1257008) has been used as a flame retardant additive in crosslinked polyurethane. researchgate.net The long alkyl chain of this compound could potentially improve its compatibility and dispersion within non-polar polymer matrices.

The general mechanism of phosphorus-based flame retardants involves the following steps:

Thermal decomposition of the phosphonate to produce phosphoric acid or polyphosphoric acid. frontiersin.org

Catalysis of the dehydration of the polymer by the phosphoric acid species. mdpi.com

Formation of a stable, insulating char layer. frontiersin.orgmdpi.com

This process is particularly effective in oxygen-containing polymers like polyesters and polyamides. frontiersin.org

Surface Modification and Adhesion Promotion by this compound

Phosphonic acids and their esters are increasingly used for the modification of metal and metal oxide surfaces. researchgate.netnih.gov They can form strong, stable bonds with these surfaces, creating a functionalized interface with tailored properties. researchgate.net Adhesion promoters are bifunctional molecules that create a chemical bridge between a substrate and a coating or adhesive, enhancing the durability of the bond. specialchem.comcaplinq.com Phosphonates are among the common types of adhesion promoters. specialchem.com

While this compound itself is an ester, it can be hydrolyzed to the corresponding phosphonic acid. This phosphonic acid can then bind to a metal oxide surface, with the (7-methyloctyl) group extending away from the surface, creating a hydrophobic layer. This surface modification can improve adhesion for subsequent polymer coatings. google.com

The process of surface modification with phosphonates can be advantageous for:

Improving the adhesion of coatings and adhesives to metal surfaces. google.comaddapt-chem.com

Enhancing the dispersion of fillers and pigments in a polymer matrix. specialchem.com

Increasing the resistance of the interface to environmental degradation. specialchem.com

Mechanistic Insights into Biological Activity (In Vitro and Pre-clinical Models)

Enzyme Inhibition Studies with this compound Analogs

Diphenyl phosphonate esters are known to be potent and selective inhibitors of serine proteases. tandfonline.comtandfonline.com These enzymes play crucial roles in a variety of physiological and pathological processes. The diphenyl phosphonate acts as a "warhead," irreversibly reacting with the active site serine residue of the protease. rsc.org

Numerous studies have synthesized and evaluated libraries of diphenyl phosphonate analogs with different amino acid and peptide-like structures to target specific serine proteases. nih.govacs.org For example, analogs have been designed to inhibit trypsin-like granzymes A and K, and mast cell tryptase. nih.govacs.org The specificity of these inhibitors is determined by the side chains attached to the phosphonate core, which mimic the natural substrates of the target enzymes. rsc.orgnih.govacs.org

The general mechanism of inhibition involves the phosphonate acting as a transition-state analog, leading to the formation of a stable, covalent adduct with the enzyme's active site serine.

Enzyme Inhibitor Scaffold Inhibition Constant (kobs/[I] in M⁻¹s⁻¹)
Granzyme ACbz-Thr-(4-AmPhGly)P(OPh)₂2220 acs.org
Granzyme APh-SO₂-Gly-Pro-(4-AmPhGly)P(OPh)₂3650 acs.org
Granzyme K3,3-diphenylpropanoyl-Pro-(4-AmPhGly)P(OPh)₂1830 acs.org
Mast Cell TryptaseCbz-LysP(OPh)₂89 acs.org

This table presents data for various diphenyl phosphonate analogs as inhibitors of different serine proteases.

Cellular Uptake and Intracellular Fate of this compound Analogs

The cellular uptake of phosphonate-containing molecules is a critical factor for their biological activity, especially for compounds designed to act on intracellular targets. frontiersin.org Phosphonates are typically negatively charged at physiological pH, which hinders their ability to cross cell membranes. acs.org

To overcome this limitation, a common strategy is to use prodrugs, where the charged phosphonate group is masked with lipophilic ester groups. acs.orgacs.orgnih.gov These charge-neutral prodrugs can more readily diffuse across the cell membrane. acs.org Once inside the cell, these ester groups are cleaved by intracellular enzymes, such as esterases, to release the active, charged phosphonate. nih.gov

The (7-methyloctyl) group in this compound is a lipophilic moiety. Lipophilicity is a key determinant of cellular uptake. nih.gov Studies with other lipophilic molecules have shown that increasing lipophilicity can enhance cellular accumulation. mdpi.compreprints.orgresearchgate.net Therefore, the long alkyl chain in this compound would be expected to facilitate its passive diffusion across cell membranes.

The general process for the cellular uptake and activation of a lipophilic phosphonate prodrug is as follows:

Passive diffusion of the neutral, lipophilic prodrug across the cell membrane. acs.org

Intracellular enzymatic cleavage of the ester groups. nih.gov

Release of the active, charged phosphonate, which is then trapped inside the cell.

This approach has been successfully used to deliver antiviral and anticancer nucleoside phosphonates. frontiersin.orgnih.gov

Receptor Binding Assays for this compound Analogs

While specific receptor binding data for this compound is not available in scientific literature, extensive research on its analogs, particularly peptidyl diphenyl phosphonate esters, demonstrates their potent ability to act as inhibitors for various proteases. These analogs are often designed as irreversible or slow-binding inhibitors that form a stable covalent bond with a key active site residue, typically the serine in serine proteases.

The diphenyl phosphonate moiety functions as an electrophilic "warhead" that mimics the transition state of peptide bond hydrolysis. The specificity of these inhibitors is conferred by the attached amino acid or peptide sequence, which targets the binding pockets of specific enzymes.

Research has focused on their efficacy against trypsin-like serine proteases. nih.gov For example, a series of diphenyl phosphonate esters with different peptide components have been synthesized and evaluated as inhibitors for granzymes A and K, and mast cell tryptase. nih.gov In these studies, the second-order rate constant of inhibition (kobs/[I]) is used to quantify the inhibitor's potency. A higher value indicates a more effective inhibitor.

One study found that a diphenyl phosphonate analog of a lysine (B10760008) homolog, Z-(4-AmPhe)P(OPh)₂, was a potent inhibitor of granzyme A. nih.gov Further modifications, such as adding a proline residue at the P2 position, significantly enhanced both potency and selectivity for granzyme A over other proteases like granzyme K and trypsin. nih.gov Similarly, diphenyl phosphonate analogs of tyrosine and tryptophan have been synthesized and shown to act as competitive reversible inhibitors or irreversible inactivators of the serine proteinase chymotrypsin, depending on the full peptide sequence. rsc.org

The inhibitory potential of these analogs is highly dependent on their stereochemistry and the nature of the peptide chain, which can be tailored to achieve high selectivity for a desired protease target. nih.govnih.gov

Table 1: Inhibition of Trypsin-Like Proteases by Various Diphenyl Phosphonate Analogs This interactive table summarizes the inhibitory constants of different diphenyl phosphonate analogs against several serine proteases. Data sourced from PubMed. nih.gov

Inhibitor CompoundTarget EnzymeInhibition Rate Constant (kobs/[I]) (M⁻¹s⁻¹)
Cbz-Thr-(4-AmPhGly)P(OPh)₂Granzyme A2220
Cbz-Thr-(4-AmPhGly)P(OPh)₂Granzyme K3
Cbz-Thr-(4-AmPhGly)P(OPh)₂Trypsin97
Ph-SO₂-Gly-Pro-(4-AmPhGly)P(OPh)₂Granzyme A3650
Z-LysP(OPh)₂Granzyme K-
Z-LysP(OPh)₂Mast Cell Tryptase89

Molecular Pathways Modulated by this compound in Model Systems

The molecular pathways modulated by phosphonates are diverse, ranging from the interruption of specific signaling cascades in mammalian cells to the regulation of metabolic processes in microorganisms.

In eukaryotic systems, phosphonate-based analogs are designed as stable mimics of phosphate-containing molecules to probe and modulate cellular signaling. For instance, phosphonate analogues of phosphotyrosine are valuable tools because they are resistant to the enzymatic cleavage of the phosphate group. nih.gov These stable mimetics can bind to protein domains such as Src homology 2 (SH2) or phosphotyrosine binding (PTB) domains. nih.gov By doing so, they can interfere with the signaling pathways that are dependent on protein tyrosine kinase (PTK) and protein tyrosine phosphatase (PTP) activities, which are fundamental to processes like cell growth, differentiation, and metabolism. Dysregulation of these pathways is linked to numerous diseases, making phosphonate analogs important for research and drug design. nih.gov

In microbial model systems, the presence of phosphonates can significantly modulate metabolic pathways, particularly those related to nutrient acquisition. Bacteria have evolved specific systems to utilize phosphonates as a source of phosphorus, especially when more readily available inorganic phosphate is scarce. nih.gov The expression of genes involved in phosphonate catabolism is often under the control of the Pho regulon, a global regulatory system that responds to phosphate limitation. nih.gov When phosphonates are detected, this system can upregulate the expression of transporter proteins to bring the compounds into the cell and enzymes to cleave the stable carbon-phosphorus (C-P) bond, thereby liberating phosphate for cellular use. nih.govnih.gov

Antioxidant Activity of this compound Analogs

The antioxidant potential of chemical compounds is often evaluated by their ability to scavenge free radicals. A common method for this is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov In this test, an antioxidant compound donates a hydrogen atom or electron to the stable DPPH radical, reducing it to the non-radical form and causing a color change that can be measured spectrophotometrically. nih.gov The potency is often expressed as the IC₅₀ value, which is the concentration of the substance required to scavenge 50% of the DPPH radicals. A lower IC₅₀ value signifies a higher antioxidant activity. nih.gov

Herbicide and Bioregulator Activity of this compound Analogs

While many organophosphorus compounds are utilized in agriculture as pesticides or herbicides, specific data on the herbicidal or bioregulatory activities of this compound analogs are limited. However, the broader class of phosphonates includes one of the most widely used herbicides globally: glyphosate (B1671968).

Glyphosate's mechanism of action is the inhibition of a key enzyme in the shikimate pathway, 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase. This enzyme is crucial for the synthesis of aromatic amino acids in plants and some microorganisms, but not in animals. By blocking this pathway, glyphosate prevents the production of essential proteins, leading to plant death.

In the environment, glyphosate is primarily broken down by microbial activity into aminomethylphosphonic acid (AMPA) and glyoxylic acid. nih.gov The ability of microorganisms to degrade glyphosate often involves the C-P lyase pathway, which directly cleaves the carbon-phosphorus bond. nih.gov The study of glyphosate provides a clear model for how a phosphonate compound can act as a potent and specific bioregulator. The potential for other phosphonate analogs to have herbicidal activity would depend on their ability to inhibit a specific, vital enzyme pathway in plants.

Catalytic Activity and Ligand Design for this compound Based Systems

The diphenyl phosphonate (DPP) group is a well-established reactive moiety used extensively in ligand design, particularly for creating highly specific chemical probes and inhibitors. uantwerpen.benih.gov Rather than having catalytic activity itself, the DPP group acts as a "warhead" that covalently modifies the active site of target enzymes, particularly serine proteases. uantwerpen.be

The core principle of ligand design in this context is to combine the reactive DPP warhead with a selectivity-enhancing component, typically a peptide sequence that mimics the natural substrate of the target enzyme. nih.govnih.gov This design allows for the creation of activity-based probes (ABPs), which are powerful tools for detecting and visualizing active enzymes in complex biological samples. nih.gov For example, by attaching a reporter tag like biotin (B1667282) to a peptidyl diphenyl phosphonate, researchers can specifically label and identify active trypsin-like proteases. uantwerpen.be

The modular nature of this design allows for systematic modifications to fine-tune potency and selectivity. Researchers can vary the amino acid residues in the peptide chain to target different but related enzymes or introduce non-natural amino acids to improve stability or binding affinity. nih.govuantwerpen.be

Beyond their role in inhibitors and probes, phosphonate-containing molecules are also used as ligands in the development of metal-based catalysts for organic synthesis. scispace.com The phosphonate group can be incorporated into larger organic scaffolds and then complexed with transition metals like palladium, rhodium, or copper. These catalytic systems have been successfully applied in various cross-coupling reactions, with the electronic and steric properties of the phosphonate ligand influencing the efficiency and selectivity of the catalyst. scispace.com

Environmental Transformations and Degradation Pathways of this compound in Model Systems

Phosphonates are characterized by a chemically stable carbon-phosphorus (C-P) bond, which is resistant to thermal degradation, chemical hydrolysis, and photolysis. researchgate.netmsu.ru Consequently, their primary route of degradation in the environment is through microbial metabolism. nih.gov

Microorganisms have evolved several enzymatic pathways to cleave the C-P bond and utilize phosphonates as a phosphorus source. msu.ru

The C-P Lyase Pathway : This is a complex, multi-protein enzyme system that can degrade a wide range of phosphonates with non-activated C-P bonds. researchgate.netmsu.ru It is a fundamentally important pathway found in many bacteria. The process involves the transport of the phosphonate into the cell, followed by a radical-based mechanism that breaks the C-P bond to yield an alkane and inorganic phosphate. nih.gov The expression of the C-P lyase gene operon (phn genes) is typically induced under phosphate-limiting conditions. researchgate.net

Hydrolytic Pathways : For certain phosphonates where the C-P bond is "activated" by a nearby functional group (like a carbonyl or hydroxyl group), simpler hydrolytic enzymes can cleave the bond. nih.gov

Phosphonatases : Enzymes like phosphonoacetaldehyde (B103672) hydrolase (PhnX) and phosphonopyruvate (B1221233) hydrolase (PalA) act on specific substrates. For example, 2-aminoethylphosphonate (AEP), a common natural phosphonate, is first converted by a transaminase to phosphonoacetaldehyde (PAA), which is then hydrolyzed by PhnX to yield acetaldehyde (B116499) and inorganic phosphate. nih.govnih.gov

Phosphonoacetate Hydrolase (PhnA) : This enzyme specifically degrades phosphonoacetate. In some pathways, PAA can be oxidized to phosphonoacetate, which is then cleaved by PhnA. nih.govnih.gov

In addition to microbial action, some phosphonates can undergo abiotic degradation through oxidation, a process that can be catalyzed by minerals. For instance, in the presence of manganese (Mn(II)) and oxygen, certain aminopolyphosphonates can be oxidized, leading to the breakdown of the parent compound and the eventual formation of orthophosphate. ijset.in

Advanced Methodological Considerations in Researching Diphenyl 7 Methyloctyl Phosphonate

High-Throughput Screening Approaches for Derivatives of Diphenyl (7-methyloctyl)phosphonate

High-throughput screening (HTS) allows for the rapid assessment of large numbers of chemical compounds, a vital process in drug discovery and materials science. bioscience.co.uk For derivatives of this compound, HTS would be instrumental in identifying molecules with specific biological activities or material properties. The foundation of any HTS campaign is the availability of a diverse chemical library.

The generation of a library of derivatives of this compound would likely involve combinatorial chemistry. nih.gov This approach enables the systematic and rapid synthesis of a large number of different but structurally related molecules. Methodologies for the combinatorial synthesis of organophosphorus compounds, including phosphonates, have been developed for solid-phase and solution-phase applications. nih.govacs.org For instance, automated parallel synthesizers can accelerate the creation of polymer libraries and could be adapted for synthesizing phosphonate (B1237965) derivatives with varied substituents on the phenyl or octyl moieties. acs.org High-throughput methods for hydrothermal reactions have also been successfully applied to the synthesis of novel metal phosphonates, demonstrating the potential for rapid discovery of new materials. researchgate.net

Once a library of this compound derivatives is synthesized, HTS can be employed to screen for desired activities. This process is heavily automated, using robotics to handle samples in formats such as 96-well microplates. acs.org Depending on the research goal, various assays could be deployed:

Biological Screening: If searching for bioactive derivatives, cell-based assays could be used to identify compounds that, for example, inhibit a specific enzyme or kill cancer cells. researchgate.netlifechemicals.com The biological activity of phosphonates is often linked to their ability to mimic phosphates or act as transition-state inhibitors of enzymes. nih.gov

Materials Science Screening: If the goal is to find derivatives with specific material properties, HTS can be used to evaluate characteristics like thermal stability, fluorescence, or coordination with metal ions. mdpi.com

A key technology that facilitates HTS is mass spectrometry, which can be used for rapid analysis of reaction outcomes. nih.gov Segmented-flow nanoelectrospray-ionization mass spectrometry, for example, allows for the high-speed analysis of photochemical reactions, a technique that could be adapted for screening libraries of phosphonate derivatives. nih.gov

Table 1: Methodologies for HTS of Phosphonate Derivative Libraries

Methodology Description Application to this compound Derivatives References
Combinatorial SynthesisAutomated synthesis of large libraries of related compounds.Creation of a diverse set of derivatives by modifying the phenyl and 7-methyloctyl groups. nih.gov, acs.org
Automated Parallel SynthesizersRobotic systems (e.g., Chemspeed, Symyx) that perform multiple reactions simultaneously.Rapidly produce sufficient quantities of each derivative for screening. acs.org
High-Throughput Reaction OptimizationUsing HTS techniques to quickly find the best conditions for a chemical reaction.Optimizing the synthesis of the core this compound structure or its derivatives. researchgate.net, nih.gov
Cell-Based AssaysUsing living cells to test the biological effect of compounds.Screening for derivatives with potential therapeutic properties (e.g., anticancer, enzyme inhibition). researchgate.net, lifechemicals.com
Mass Spectrometry-Based ScreeningUsing mass spectrometry to rapidly analyze the products of library synthesis or their interaction with targets.Quick confirmation of successful synthesis and identification of hits in binding assays. nih.gov

Advanced Analytical Techniques for Trace Analysis or Complex Mixtures Involving this compound

Detecting and quantifying this compound, especially at low concentrations or within complex environmental or biological samples, requires highly sensitive and specific analytical methods. Organophosphorus compounds can be challenging to analyze due to potential degradation in the analytical instrument. nih.gov

Gas chromatography coupled with mass spectrometry (GC-MS) is a standard and powerful technique for the analysis of volatile and semi-volatile organophosphorus compounds. nih.gov To enhance sensitivity for trace analysis, various sample preparation and microextraction techniques are employed. These methods concentrate the analyte from a large sample volume into a small volume suitable for injection into the GC.

Commonly used microextraction techniques include:

Solid-Phase Microextraction (SPME): A fiber coated with a stationary phase is exposed to the sample, where analytes adsorb to the coating. The fiber is then transferred to the GC injector for analysis.

Dispersive Liquid-Liquid Microextraction (DLLME): This method involves injecting a mixture of an extraction solvent and a disperser solvent into the aqueous sample. nih.gov This creates a cloudy solution where fine droplets of the extraction solvent are dispersed throughout the sample, allowing for rapid extraction of the analyte. Centrifugation is then used to separate the extraction solvent for analysis. nih.gov

Gas Diffusion Microextraction (GDME): This is a newer technique that has shown high sensitivity for organophosphorus compounds in biological matrices like urine. nih.gov It offers advantages in terms of reduced solvent use and high repeatability. nih.gov

For non-volatile derivatives or when analyzing complex mixtures that may interfere with GC, liquid chromatography-mass spectrometry (LC-MS) is often the method of choice. For extremely complex samples, such as environmental biomass burning organic aerosols, ultrahigh-resolution mass spectrometry, like 21-Tesla Fourier Transform-Ion Cyclotron Resonance Mass Spectrometry (21-T FT-ICR MS), can provide detailed molecular characterization of organophosphorus compounds without prior separation. chemscene.com

Table 2: Comparison of Advanced Analytical Techniques for Organophosphorus Compounds

Technique Principle Advantages for Trace Analysis Potential Application for this compound References
GDME-GC-MSAnalyte is extracted via gas diffusion into a micro-drop of solvent, then analyzed by GC-MS.High sensitivity, good repeatability, environmentally friendly (low solvent use).Detection in biological fluids (e.g., urine) for exposure monitoring. nih.gov
DLLME-GC-FPDAnalyte is rapidly extracted into a small volume of solvent dispersed in the sample, then analyzed by GC with a Flame Photometric Detector.Fast, simple, high enrichment factor, and low solvent consumption.Analysis in environmental samples like soil and water. nih.gov
Deactivated Inlet GCUse of specially treated GC inlet liners and quartz wool to minimize analyte degradation during injection.Improved peak shape, reproducibility, and accuracy for thermally labile compounds.Ensuring accurate quantification by preventing on-column degradation. nih.gov
21-T FT-ICR MSUltrahigh-resolution mass spectrometry that provides exact mass measurements, allowing for elemental formula determination.Can identify unknown organophosphorus compounds in highly complex mixtures without chromatographic separation.Characterizing transformation products of this compound in environmental or combustion samples. chemscene.com

Chemoinformatics and Data Mining in Phosphonate Research Relevant to this compound

Chemoinformatics and data mining are indispensable tools for modern chemical research, enabling the analysis of large datasets to predict properties, identify patterns, and guide experimental work. acs.org These computational approaches are highly relevant to the study of phosphonates like this compound.

One major application is the creation of in silico databases for screening and identification. Researchers have developed methods to computationally generate large libraries of potential transformation products of organophosphorus compounds that might occur in the environment. nih.govacs.org By predicting their mass spectra and retention times, these in silico spectral databases can be used to screen high-resolution mass spectrometry data for the presence of previously unknown metabolites or degradation products of a parent compound like this compound. nih.govacs.org

Another powerful chemoinformatic tool is Quantitative Structure-Property Relationship (QSPR) or Quantitative Structure-Activity Relationship (QSAR) modeling. These models use computational descriptors of a molecule's structure to predict its physical properties or biological activity. nih.gov For example, a QSPR model has been developed to predict the toxicity of phosphonate derivatives based on quantum chemical descriptors like molecular volume and atomic charges. nih.gov Such a model could be used to perform an initial in silico screening of a virtual library of this compound derivatives to prioritize the synthesis of those with potentially low toxicity.

Furthermore, machine learning algorithms can be applied to spectroscopic data to classify compounds and extract chemically relevant information. acs.org For instance, unsupervised machine learning applied to X-ray absorption spectra of organophosphorus compounds was able to cluster them based on properties like coordination and oxidation state, providing a data-driven method for characterization. acs.org Molecular docking simulations are another key in silico technique used to predict how a molecule might bind to a biological target, such as an enzyme active site. biorxiv.orgbiorxiv.org This is particularly relevant for phosphonates, which are often designed as enzyme inhibitors. researchgate.net

Table 3: Chemoinformatics and Data Mining Applications in Phosphonate Research

Technique Description Relevance to this compound References
In Silico Spectral DatabasesComputationally generated databases of compounds with their predicted mass spectra and retention times.Identification of unknown transformation or degradation products in environmental or biological samples. nih.gov, acs.org
QSPR/QSAR ModelingStatistical models that correlate chemical structure with physical properties or biological activity.Predicting properties like toxicity or bioactivity of novel derivatives before synthesis, guiding library design. nih.gov
Molecular DockingComputational simulation of the binding of a small molecule to a macromolecular target (e.g., a protein).Predicting the potential of derivatives to inhibit specific enzymes, aiding in drug design. biorxiv.org, biorxiv.org
Unsupervised Machine LearningAlgorithms that find patterns and clusters in data without pre-labeled categories.Classifying derivatives based on spectroscopic data to reveal structure-property relationships. acs.org
Computational ScreeningUsing computational models to evaluate large virtual libraries of compounds for desired properties.Prioritizing which derivatives of this compound to synthesize for HTS. rsc.org, researchgate.net

Conclusion and Future Research Perspectives on Diphenyl 7 Methyloctyl Phosphonate

Synthesis of Key Findings Regarding Diphenyl (7-methyloctyl)phosphonate

Due to the absence of specific research on this compound, a direct synthesis of key findings is not possible. However, by examining its constituent parts—the diphenyl phosphonate (B1237965) group and the 7-methyloctyl chain—we can hypothesize its general characteristics.

Diphenyl phosphonates are known to be versatile intermediates in organic synthesis. nih.govrsc.org They are often used in the synthesis of more complex molecules, including those with biological activity such as enzyme inhibitors. nih.govetsu.edu The phenyl groups can influence the electronic properties and reactivity of the phosphorus center.

The 7-methyloctyl group is a branched alkyl chain. The introduction of such a non-polar, sterically bulky group would be expected to significantly impact the compound's physical properties, such as increasing its lipophilicity and altering its solubility in various solvents. The branching at the penultimate carbon atom could also introduce chirality, leading to stereoisomers with potentially different biological activities or physical properties.

A hypothetical summary of potential key findings, which require experimental validation, is presented in Table 1.

Table 1: Postulated Key Findings for this compound

FeaturePostulated FindingBasis of Postulation
Synthesis Can likely be synthesized via a Michaelis-Arbuzov or Michaelis-Becker reaction involving a 7-methyloctyl halide and a diphenyl phosphite (B83602) precursor.General synthetic routes for phosphonates.
Physical Properties Expected to be a liquid or low-melting solid at room temperature with low water solubility and good solubility in nonpolar organic solvents.Properties of similar long-chain alkyl phosphonates.
Chemical Reactivity The P-C bond is expected to be stable. The ester linkages can be hydrolyzed under acidic or basic conditions. The phenyl groups may undergo electrophilic substitution.General reactivity of phosphonate esters.
Potential Applications Could function as a plasticizer, flame retardant, or a synthetic intermediate for more complex molecules. The branched alkyl chain may confer specific properties useful in material science.Known applications of organophosphonates.

Emerging Trends and Unexplored Areas in this compound Research

Given the lack of existing research, the entire field of this compound chemistry is essentially unexplored. Future research could establish its fundamental properties and explore its potential applications.

Emerging Trends in Related Fields:

Asymmetric Synthesis: A significant trend in organophosphorus chemistry is the development of methods for the stereoselective synthesis of chiral phosphonates. Given that the 7-methyloctyl group can be chiral, developing synthetic routes to enantiomerically pure forms of this compound would be a valuable contribution.

"Green" Chemistry: The development of more environmentally friendly synthetic methods for organophosphorus compounds is an active area of research. mdpi.com Future work on this compound should aim to use less hazardous reagents and solvents.

Materials Science: Phosphonates are increasingly being investigated for their use in materials science, for example, as modifiers for surfaces or as components of polymers. nih.govmdpi.com The unique branched structure of the 7-methyloctyl group might impart interesting properties to materials incorporating this compound.

Unexplored Areas:

Biological Activity: The biological properties of this compound are completely unknown. It would be of interest to screen this compound for various biological activities, such as enzyme inhibition, antimicrobial effects, or plant growth regulation.

Coordination Chemistry: Phosphonates can act as ligands for metal ions. The coordination chemistry of this compound could be explored, potentially leading to new catalysts or materials with interesting magnetic or optical properties.

Computational Studies: In the absence of experimental data, computational modeling could be used to predict the structure, properties, and reactivity of this compound. These theoretical studies could guide future experimental work.

Interdisciplinary Collaborations and Innovations for this compound Studies

The study of this compound would benefit greatly from interdisciplinary collaborations.

Organic Chemistry and Materials Science: Synthetic chemists could collaborate with material scientists to incorporate this compound into polymers or onto surfaces and to study the properties of the resulting materials. This could lead to the development of new plastics, coatings, or functionalized nanoparticles.

Biochemistry and Medicinal Chemistry: Collaborations with biochemists and medicinal chemists would be essential to investigate the biological activity of this compound. nih.govnih.gov This could involve screening for enzyme inhibition, studying its metabolism, and exploring its potential as a lead compound for drug discovery.

Computational Chemistry and Experimental Chemistry: A synergistic approach combining computational predictions with experimental validation would be highly efficient. nih.gov Theoretical chemists could model the properties and potential reactions of this compound, helping to prioritize and design experiments for synthetic and analytical chemists.

Table 2: Potential Interdisciplinary Research Areas for this compound

Discipline 1Discipline 2Potential Research Focus
Organic SynthesisPolymer ChemistryDevelopment of novel polymers with modified properties using this compound as an additive or monomer.
BiochemistryAnalytical ChemistryIdentification of metabolic pathways and potential bioactive properties through in vitro and in vivo studies.
Computational ModelingSpectroscopyPrediction and experimental verification of spectroscopic signatures (NMR, IR, MS) for structural elucidation and characterization.
Environmental ScienceMicrobiologyInvestigation of the biodegradability and environmental fate of this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Diphenyl (7-methyloctyl)phosphonate, and how can reaction conditions be optimized for high purity?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, alkylation of diphenyl phosphite with 7-methyloctyl halides under anhydrous conditions (e.g., using triethylamine as a base) can yield the target compound. Optimization requires strict control of temperature (0–5°C for exothermic steps) and stoichiometric ratios to minimize by-products like trialkyl phosphates. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol is critical for high purity .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 31^{31}P NMR confirms phosphonate ester formation (δ ~20–25 ppm). 1^{1}H and 13^{13}C NMR verify alkyl chain integrity and phenyl group substitution patterns.
  • X-ray Crystallography : Resolves molecular conformation and intermolecular interactions (e.g., hydrogen bonding with co-crystallized solvents). Use low-temperature (100 K) data collection to minimize thermal motion artifacts .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity (>95% by LC-MS) .

Q. What role does this compound play as a serine protease inhibitor, and what validation methods confirm its specificity?

  • Methodological Answer : The phosphonate group acts as an electrophilic warhead, forming covalent adducts with the catalytic serine residue. Specificity is validated via:

  • Kinetic Assays : Measure kinact/Kik_{\text{inact}}/K_i ratios using fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC for trypsin-like proteases).
  • Competitive ABPP (Activity-Based Protein Profiling) : Compare labeling patterns in proteome-wide assays to identify off-target interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in inhibitory activity data when comparing this compound with other phosphonate esters?

  • Methodological Answer : Contradictions often arise from differences in enzyme isoforms or assay conditions. Address this by:

  • Structural Dynamics Analysis : Use molecular docking (e.g., AutoDock Vina) to compare binding modes across homologs.
  • pH-Dependent Studies : Test inhibition at physiological pH (7.4) vs. non-physiological ranges, as protonation states affect phosphonate reactivity .

Q. What strategies improve the selectivity of activity-based probes using this compound in complex biological systems?

  • Methodological Answer :

  • Peptide Backbone Optimization : Incorporate non-natural amino acids (e.g., norleucine at P3) to exploit enzyme subsite preferences.
  • Biotinylation with Spacers : Attach biotin via 6-aminohexanoic acid linkers to reduce steric hindrance during streptavidin pulldown .
  • Pre-absorption with Competitors : Pre-treat samples with soluble inhibitors (e.g., leupeptin) to block non-specific binding .

Q. What methodologies address challenges in crystallizing this compound for X-ray studies?

  • Methodological Answer :

  • Co-Crystallization with Proteases : Use trypsin or chymotrypsin to form stable enzyme-inhibitor complexes.
  • Cryoprotection : Soak crystals in glycerol or ethylene glycol (20–25% v/v) before flash-freezing in liquid nitrogen.
  • Data Collection : Utilize synchrotron radiation (λ = 0.9–1.0 Å) to enhance resolution for bulky alkyl chains .

Q. How do modifications at the P2 and P3 positions influence the inhibitory potency of this compound derivatives?

  • Methodological Answer :

  • P2 Modifications : Bulky groups (e.g., cyclohexyl) enhance selectivity for chymotrypsin-like proteases by occupying the S2 hydrophobic pocket.
  • P3 Modifications : Charged residues (e.g., lysine) improve binding to trypsin-like proteases via electrostatic interactions with aspartate residues.
  • SAR Validation : Synthesize analogs via solid-phase peptide synthesis (SPPS) and test in fluorometric assays .

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